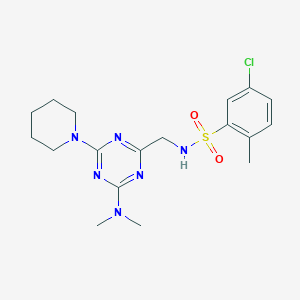

![molecular formula C9H10O5 B2574187 (1S,5R,6S,7R)-4-oxo-3,10-dioxatricyclo[5.2.1.0^{1,5}]decane-6-carboxylic acid CAS No. 146728-81-6](/img/structure/B2574187.png)

(1S,5R,6S,7R)-4-oxo-3,10-dioxatricyclo[5.2.1.0^{1,5}]decane-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves intricate organic chemistry techniques. Researchers have employed various methods, including cyclization reactions, protecting group strategies, and stereocontrolled transformations. For detailed synthetic routes, refer to relevant literature .

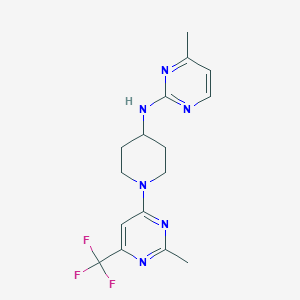

Molecular Structure Analysis

The compound’s molecular formula is C~7~H~8~O~5~ , and its molecular weight is approximately 164.14 g/mol . The key features include a bicyclic ring system, a carbonyl group, and oxygen atoms. X-ray crystallography has confirmed its absolute configuration .

Chemical Reactions Analysis

(1S,5R,6S,7R)-4-oxo-3,10-dioxatricyclo[5.2.1.0^{1,5}]decane-6-carboxylic acid may participate in various chemical reactions, such as esterification, hydrolysis, and nucleophilic additions. Investigating its reactivity and functional group transformations is crucial for understanding its behavior .

Applications De Recherche Scientifique

Superacid-Assisted Chemistry

Compounds similar to the queried chemical structure have been studied for their reactions in superacid solutions, leading to the formation of new compounds through the trapping of sulfur-stabilized carbodications. For instance, tetramethylhexathiaadamantane was transformed into oxapentathiaadamantane in superacid solution, demonstrating the potential for creating novel molecules with unique properties (Miller, Jeon, Wilson, & Athans, 1999).

Heterotricyclodecanes and Molecular Rearrangements

Research on heterotricyclodecanes, including studies on novel isomers and their synthesis through molecular rearrangements, highlights the versatility of these structures in synthesizing new materials. The creation of 2,6-dioxatricyclo[3.3.2.03,7]decane showcases the structural diversity achievable through specific chemical reactions (Buchs & Ganter, 1980).

Base-Promoted Rearrangements

The study of base-promoted rearrangements of complex molecules into carboxylic acids offers insights into reaction mechanisms and the potential for synthesizing novel compounds. Such transformations underline the reactivity and functionalization possibilities of complex bicyclic and tricyclic structures (Hasegawa, Nigo, Kuwatani, & Ueda, 1993).

Reactive Extraction of Carboxylic Acids

Research into the reactive extraction of carboxylic acids using tri-n-octylamine explores the separation processes important in pharmaceutical and chemical industries. This demonstrates the application of related chemical structures in industrial separation and purification techniques (Kumar, Datta, & Babu, 2010).

Mécanisme D'action

Propriétés

IUPAC Name |

(1S,5R,6S,7R)-4-oxo-3,10-dioxatricyclo[5.2.1.01,5]decane-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5/c10-7(11)5-4-1-2-9(14-4)3-13-8(12)6(5)9/h4-6H,1-3H2,(H,10,11)/t4-,5-,6+,9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTNJBIVXMUDZMQ-NDDNGWRZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC23COC(=O)C2C(C1O3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@]23COC(=O)[C@@H]2[C@@H]([C@@H]1O3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B2574106.png)

![[1,1'-Biphenyl]-4-yl(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2574113.png)

![3-allyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2574116.png)

![N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide](/img/structure/B2574121.png)

![N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2574122.png)

![1,3,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2574126.png)